molecular formula C13H12O5 B3236808 Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate CAS No. 137565-36-7

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3236808
CAS No.: 137565-36-7
M. Wt: 248.23 g/mol
InChI Key: WWWSFTCOQSJVAL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate is a type of 2H/4H-chromene , which is an important class of heterocyclic compounds with versatile biological profiles . It has a simple structure and mild adverse effects . The molecular formula of this compound is C13H12O5 .


Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, including this compound, has been achieved through several routes . These methods have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O1C=2C (C (=O)C=C1C (OCC)=O)=C (O)C=CC2 . The average mass of this compound is 234.207 .


Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene analogs have been studied extensively . For instance, a series of the seventh position substituted hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime (7-oxime) molecules were reported and evaluated for their in-silico inhibitory potency via docking studies .

Future Directions

The future directions for the study of Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate and its analogs could involve the design and development of potent leads for their promising biological activities . This could be achieved by further investigating their structure-activity relationships and exploring their mechanisms of action .

Properties

IUPAC Name

ethyl 5-hydroxy-4-methyl-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-12(15)11-7(2)10-8(14)5-4-6-9(10)18-13(11)16/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWSFTCOQSJVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2OC1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
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Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Ethyl 5-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylate

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